molecular formula C10H11Br2NO B7893761 2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide

Cat. No.: B7893761
M. Wt: 321.01 g/mol
InChI Key: NPJWPMRCKKEERC-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromine atoms attached to both the acetamide and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide typically involves the bromination of N-[1-(4-bromophenyl)ethyl]acetamide. One common method includes the reaction of N-[1-(4-bromophenyl)ethyl]acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted acetamides or phenyl derivatives.

    Oxidation Reactions: Formation of brominated ketones or carboxylic acids.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of protein functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(4-bromophenyl)ethanone
  • 2-bromo-1-(4-chlorophenyl)ethanone
  • 2-bromo-1-(4-fluorophenyl)ethanone

Uniqueness

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide is unique due to the presence of both bromine atoms and the acetamide group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[1-(4-bromophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJWPMRCKKEERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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